![molecular formula C9H10ClF2NO2 B13657617 (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a benzo[d][1,3]dioxole ring substituted with difluoromethyl groups and an ethanamine side chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: The benzo[d][1,3]dioxole ring can be synthesized through a cyclization reaction involving catechol and a suitable dihalide.
Introduction of Difluoromethyl Groups: The difluoromethyl groups can be introduced via a halogenation reaction using reagents such as diethylaminosulfur trifluoride (DAST).
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through a nucleophilic substitution reaction using an appropriate amine precursor.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Cell Signaling: It may be involved in research related to cell signaling mechanisms.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Agriculture: It may be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine: The free base form of the compound.
(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride: The enantiomer of the compound.
1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride: The racemic mixture of the compound.
Uniqueness
The uniqueness of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride lies in its specific stereochemistry and the presence of difluoromethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H10ClF2NO2 |
|---|---|
Molecular Weight |
237.63 g/mol |
IUPAC Name |
(1R)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7;/h2-5H,12H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
CGCLCGPCTZEREL-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OC(O2)(F)F)N.Cl |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(O2)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





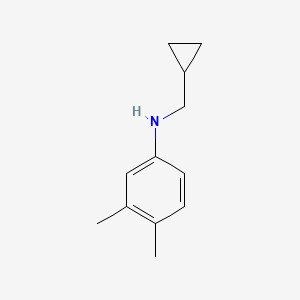
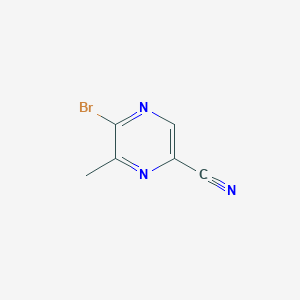

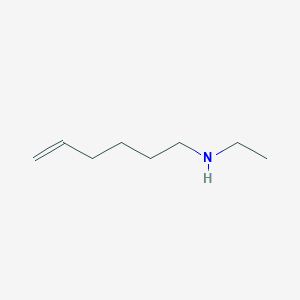
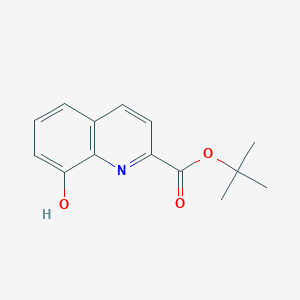

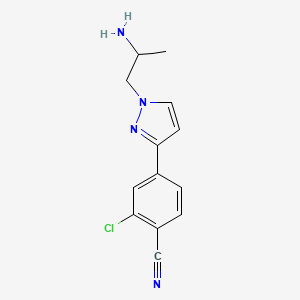
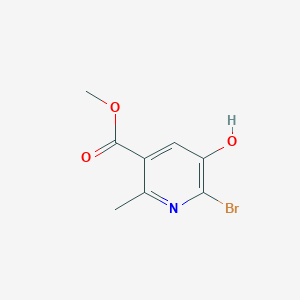

![Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)

